Methyl octadec-12-en-8-ynoate

CAS No.: 62203-98-9

Cat. No.: VC19490765

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62203-98-9 |

|---|---|

| Molecular Formula | C19H32O2 |

| Molecular Weight | 292.5 g/mol |

| IUPAC Name | methyl octadec-12-en-8-ynoate |

| Standard InChI | InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-10,13-18H2,1-2H3 |

| Standard InChI Key | RTDSUUASNFJGDA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC=CCCC#CCCCCCCC(=O)OC |

Introduction

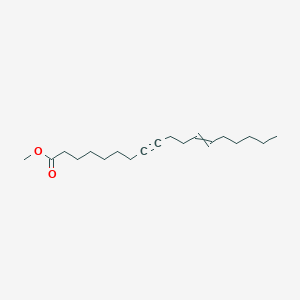

Chemical Identity and Structural Characteristics

Methyl octadec-12-en-8-ynoate has the molecular formula C₁₉H₃₂O₂, corresponding to a molecular weight of 292.46 g/mol . The compound’s structure features:

-

A triple bond at position 8 (n-8), introducing rigidity and electronic conjugation.

-

A double bond at position 12 (n-12), contributing to geometric isomerism (cis/trans configurations).

-

A methyl ester group at the carboxyl terminus, enhancing volatility for gas chromatography-mass spectrometry (GC-MS) analysis .

Table 1: Physicochemical Properties of Methyl Octadec-12-en-8-ynoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₃₂O₂ | |

| Molecular Weight | 292.46 g/mol | |

| Density | 0.906±0.06 g/cm³ (Predicted) | |

| Boiling Point | 367.6±25.0 °C (Predicted) | |

| LogP | 5.42 (Predicted) |

The predicted density and boiling point align with trends observed in unsaturated fatty acid esters, where increased unsaturation reduces intermolecular van der Waals interactions . The logP value indicates moderate hydrophobicity, suggesting preferential partitioning into lipid membranes or organic phases .

Spectroscopic Analysis and Structural Elucidation

Mass Spectrometry (MS)

The mass spectrum of methyl octadec-12-en-8-ynoate is anticipated to exhibit fragmentation patterns similar to those of methyl octadec-6-ynoate and methyl octadeca-8,10-dien-12-ynoate . Key diagnostic ions include:

-

m/z = 154: Formed via cleavage beta to the triple bond, yielding a conjugated allenic fragment [CH₃OOC(CH₂)₃CH=C=CH₂]⁺ .

-

m/z = 122: Further loss of methanol (32 amu) from the m/z = 154 ion .

-

m/z = 236 ([M−56]⁺): Likely originating from cleavage of the terminal four carbons beta to the triple bond, a hallmark of acetylenic esters .

These fragments are critical for distinguishing acetylenic esters from polyunsaturated analogs like linolenic acid methyl esters, which lack triple bond-associated rearrangements .

Nuclear Magnetic Resonance (NMR)

Although NMR data for methyl octadec-12-en-8-ynoate are unavailable, studies on methyl octadec-8-en-12-ynoate suggest the following features:

-

¹H NMR: Protons adjacent to the triple bond (H-7 and H-9) resonate as a triplet (J ≈ 2.1 Hz) near δ 2.1–2.3 ppm, while allylic protons near the double bond (H-11 and H-13) appear as a multiplet at δ 1.9–2.1 ppm .

-

¹³C NMR: The sp-hybridized carbons (C-8 and C-9) are expected at δ 70–80 ppm, whereas the sp² carbons (C-12 and C-13) resonate near δ 127–130 ppm .

Biological and Industrial Applications

Biological Roles

Acetylenic fatty acids like crepenynic acid are precursors to bioactive oxylipins and prostaglandin-like mediators in plants . Methyl octadec-12-en-8-ynoate may similarly serve as a substrate for enzymatic oxidation or β-oxidation, though its specific metabolic pathways remain uncharacterized. In Picramnia species, acetylenic esters contribute to seed oil composition, potentially acting as antifungal or insecticidal agents .

Industrial Relevance

The triple bond in methyl octadec-12-en-8-ynoate offers a reactive site for chemical modifications, such as:

-

Polymerization: Via radical or coordination mechanisms to create conjugated polymers.

-

Pharmaceutical Synthesis: As a building block for antitumor or anti-inflammatory agents, leveraging its rigid structure.

Challenges and Future Directions

Current limitations in studying methyl octadec-12-en-8-ynoate include:

-

Synthetic Accessibility: The compound’s structural complexity necessitates multi-step synthesis with low yields.

-

Spectroscopic Databases: Limited reference spectra hinder unambiguous identification in biological matrices.

-

Biological Studies: No in vivo toxicity or pharmacokinetic data are available.

Future research should prioritize:

-

Developing efficient catalytic methods for stereoselective synthesis.

-

Expanding GC-MS and NMR libraries using synthesized standards.

-

Investigating ecological roles in plant-defense mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume